4-Bromo-1-difluoromethoxy-2-ethoxy-benzene

Catalog No.
S15378109
CAS No.
M.F
C9H9BrF2O2
M. Wt
267.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-difluoromethoxy-2-ethoxy-benzene

Product Name

4-Bromo-1-difluoromethoxy-2-ethoxy-benzene

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-ethoxybenzene

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

InChI

InChI=1S/C9H9BrF2O2/c1-2-13-8-5-6(10)3-4-7(8)14-9(11)12/h3-5,9H,2H2,1H3

InChI Key

TUDRMVLMXOTJCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)OC(F)F

4-Bromo-1-difluoromethoxy-2-ethoxy-benzene is an organic compound characterized by the molecular formula C8H7BrF2OC_8H_7BrF_2O and a molecular weight of approximately 237.04 g/mol. This compound is a halogenated benzene derivative, notable for its unique chemical structure that includes both bromine and difluoromethoxy substituents. These features contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

  • Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
  • Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, utilizing reagents such as potassium permanganate or chromium trioxide.
  • Reduction Reactions: The compound can be reduced to yield corresponding hydrocarbons, typically employing reducing agents like lithium aluminum hydride.

These reactions allow for the transformation of 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene into a variety of functionalized products.

The synthesis of 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene typically involves the bromination of 1-difluoromethoxy-2-ethoxy-benzene under controlled conditions to ensure selectivity. Common reagents include bromine and dichloromethane as a solvent, with reactions often conducted at low temperatures to prevent over-bromination.

Industrial Production

In industrial contexts, continuous flow processes may be utilized for more efficient production, allowing for better control over reaction conditions and higher yields. This method is advantageous for scaling up production while maintaining product quality .

4-Bromo-1-difluoromethoxy-2-ethoxy-benzene finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Industry: The compound is explored for potential therapeutic applications due to its unique chemical properties.
  • Material Science: It may be used in the development of specialty chemicals and materials due to its reactivity .

Interaction studies involving 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene focus on its reactivity with different molecular targets. Understanding these interactions can provide valuable insights into how halogenated compounds behave in biological systems, influencing drug design and environmental chemistry. Research into its electrophilic aromatic substitution reactions highlights its potential as a substrate for further functionalization in synthetic pathways .

Several compounds share structural similarities with 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene:

Compound NameStructureNotable Differences
4-Bromo-1-(difluoromethoxy)-2-methylbenzeneC8H8BrF2OContains a methyl group instead of an ethoxy group
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzeneC8H7BrF3OIncludes an additional difluoromethyl group
4-Bromo-1-(difluoromethoxy)-2-fluorobenzeneC7H5BrF3OLacks the ethoxy group, affecting solubility and reactivity

Uniqueness

The uniqueness of 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene lies in its combination of bromine and difluoromethoxy substituents on the benzene ring. This specific arrangement imparts distinct reactivity patterns that are not present in similar compounds, making it particularly valuable for research and industrial applications .

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

265.97540 g/mol

Monoisotopic Mass

265.97540 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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